4-[(5-Chloro-1,3-benzothiazol-2-yl)thio]-2-(1-iminoethyl)-3-oxobutanenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(5-chloro-1,3-benzothiazol-2-yl)thio]-2-(1-iminoethyl)-3-oxobutanenitrile is a member of benzothiazoles.
Scientific Research Applications
Synthesis and Derivative Formation
- This compound has been used in the synthesis of several new benzothiazole derivatives. It reacts with various agents like aniline, hydrazine hydrate, ethanolamine, and ethyl glycinate hydrochloride to yield different benzothiazole derivatives (Zaki et al., 2006).
Development of Anticancer Agents
- Novel 4-thiazolidinones containing the benzothiazole moiety, derived from this compound, have been synthesized and evaluated for anticancer activity. These compounds showed promising activity against various cancer cell lines including leukemia, melanoma, lung, colon, CNS, ovarian, renal, prostate, and breast cancers (Havrylyuk et al., 2010).
Antimicrobial and Antifungal Applications
- Benzothiazole derivatives, including those derived from this compound, have been explored for antimicrobial and antifungal activities. Such derivatives have shown effectiveness against various bacterial and fungal strains (Altıntop et al., 2011).
Insecticidal Properties
- Some derivatives of this compound have been studied for their insecticidal activity, particularly against Periplaneta americana. These studies contribute to the development of potential new insecticides (Singh et al., 2006).
Corrosion Inhibition
- Benzothiazole derivatives from this compound have been synthesized to study their effect as corrosion inhibitors against steel in acidic solutions. These studies are crucial in developing new materials for corrosion prevention (Hu et al., 2016).
Properties
Molecular Formula |
C13H10ClN3OS2 |
---|---|
Molecular Weight |
323.8 g/mol |
IUPAC Name |
4-[(5-chloro-1,3-benzothiazol-2-yl)sulfanyl]-2-ethanimidoyl-3-oxobutanenitrile |
InChI |
InChI=1S/C13H10ClN3OS2/c1-7(16)9(5-15)11(18)6-19-13-17-10-4-8(14)2-3-12(10)20-13/h2-4,9,16H,6H2,1H3 |
InChI Key |
ZJZCLYGPAWKYPK-UHFFFAOYSA-N |
SMILES |
CC(=N)C(C#N)C(=O)CSC1=NC2=C(S1)C=CC(=C2)Cl |
Canonical SMILES |
CC(=N)C(C#N)C(=O)CSC1=NC2=C(S1)C=CC(=C2)Cl |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.